molecular formula C23H27N5O2 B608123 2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)- CAS No. 1373765-19-5

2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-

Cat. No. B608123
M. Wt: 405.502
InChI Key: PCMHOSYCWRRHTG-UHFFFAOYSA-N
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Description

IPSU is a potent orexin receptor 2 (OX2R) antagonist (Ki = 14.13 nM). It is selective for OX2R over OX1R (Ki = 512.8 nM). IPSU (50 mg/kg) increases non-rapid eye movement (NREM) sleep in mice.
IPSU is an OX2 receptor antagonist. IPSU Exhibits approximately six-fold selectivity for OX2 versus OX1 receptors.

Scientific Research Applications

Antihypertensive Applications

Compounds similar to 2,9-Diazaspiro[5.5]undecan-1-one, specifically those substituted at the 9-position with indol-3-ylethyl, demonstrate significant antihypertensive activity. This activity predominantly results from peripheral alpha 1-adrenoceptor blockade, as shown in studies using spontaneously hypertensive rats (Clark et al., 1983).

Bioactivity for Various Disorders

1,9-Diazaspiro[5.5]undecanes, including those ring-fused with arenes and containing a carbonyl group at position 2, exhibit potential therapeutic applications for obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).

CCR8 Antagonists

3,9-Diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, which can be utilized in treating chemokine-mediated diseases, especially respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Synthesis Techniques

The construction of 3,9-diazaspiro[5.5]undecane derivatives is achievable via intramolecular spirocyclization of 4-substituted pyridines, indicating a method for synthesizing compounds related to 2,9-Diazaspiro[5.5]undecan-1-one (Parameswarappa & Pigge, 2011).

Photophysical Studies

Diazaspiro[5.5]undecane derivatives show potential for photophysical studies, with variations in fluorescence quantum yield across different solvents, indicating their use in spectroscopy and related applications (Aggarwal & Khurana, 2015).

properties

IUPAC Name

2-(1H-indol-3-ylmethyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-30-20-7-11-24-22(26-20)27-13-9-23(10-14-27)8-4-12-28(21(23)29)16-17-15-25-19-6-3-2-5-18(17)19/h2-3,5-7,11,15,25H,4,8-10,12-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMHOSYCWRRHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC3(CCCN(C3=O)CC4=CNC5=CC=CC=C54)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-
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2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-
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2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-
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2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-
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2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-
Reactant of Route 6
2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-

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